molecular formula C23H22N2O2S B3203595 (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 1021262-32-7

(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No. B3203595
CAS RN: 1021262-32-7
M. Wt: 390.5 g/mol
InChI Key: SUXDVFSSGTXXQM-XDHOZWIPSA-N
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Description

(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as EPPA, is a chemical compound that belongs to the class of acrylonitrile derivatives. EPPA has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile involves the inhibition of specific enzymes involved in the progression of various diseases. For example, (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the development of Alzheimer's disease. Additionally, (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been shown to inhibit the activity of tyrosinase, an enzyme involved in the development of melanoma.
Biochemical and Physiological Effects:
(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. For example, the compound has been shown to exhibit antioxidant activity, which may help to protect against oxidative stress and related diseases. Additionally, (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been shown to have antitumor activity, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is its high purity, which makes it an ideal candidate for laboratory experiments. Additionally, the compound has been shown to be stable under a variety of conditions, making it easy to handle and store. However, one of the limitations of (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is its relatively low solubility, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile. For example, the compound could be further studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound could be modified to improve its solubility and other properties, making it a more versatile candidate for laboratory experiments. Finally, the mechanism of action of (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile could be further elucidated to better understand its potential therapeutic effects.

Scientific Research Applications

(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been studied for its potential applications as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent inhibitory activity against the enzymes responsible for the progression of these diseases, making it a promising candidate for further research.

properties

IUPAC Name

(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-4-26-22-13-17(10-11-21(22)27-16(2)3)12-19(14-24)23-25-20(15-28-23)18-8-6-5-7-9-18/h5-13,15-16H,4H2,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXDVFSSGTXXQM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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